1-[(4-chlorobenzyl)sulfonyl]-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide
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Overview
Description
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(3,4-DIMETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a chlorophenyl group, and a methanesulfonyl group.
Preparation Methods
The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(3,4-DIMETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction using 4-chlorophenylmethanesulfonyl chloride.
Attachment of the Methanesulfonyl Group: The methanesulfonyl group is attached through a sulfonation reaction.
Final Coupling: The final step involves coupling the piperidine ring with the chlorophenyl and methanesulfonyl groups under specific reaction conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(3,4-DIMETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(3,4-DIMETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(3,4-DIMETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(3,4-DIMETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
4-Chlorophenylmethanesulfonyl chloride: This compound shares the chlorophenyl and methanesulfonyl groups but lacks the piperidine ring and dimethoxyphenyl group.
N-(3,4-Dimethoxyphenyl)piperidine-4-carboxamide: This compound contains the piperidine ring and dimethoxyphenyl group but lacks the chlorophenyl and methanesulfonyl groups.
The uniqueness of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(3,4-DIMETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C21H25ClN2O5S |
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Molecular Weight |
453.0 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H25ClN2O5S/c1-28-19-8-7-18(13-20(19)29-2)23-21(25)16-9-11-24(12-10-16)30(26,27)14-15-3-5-17(22)6-4-15/h3-8,13,16H,9-12,14H2,1-2H3,(H,23,25) |
InChI Key |
JFUFOPRNLYRUER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
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